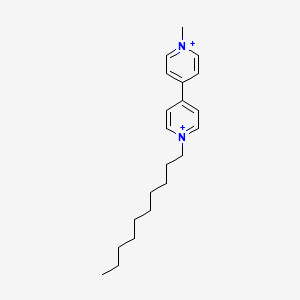
1-Decyl-1'-methyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a decyl chain and a methyl group, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with decyl bromide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the bipyridinium core, which can participate in electron transfer processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridinium core, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions, which can alter its electronic properties and interactions with other molecules. The bipyridinium core can accept and donate electrons, making it a versatile compound for various applications. The decyl and methyl groups enhance its solubility and stability, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium compounds such as:
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use in electrochromic devices and as a redox-active compound.
1-Decyl-4,4’-bipyridinium: Similar in structure but lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-4,4’-bipyridinium: Used in various electrochemical applications but has different solubility and stability properties compared to 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
The uniqueness of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium lies in its combination of the decyl and methyl groups, which enhance its solubility, stability, and versatility in various applications .
Propiedades
Número CAS |
105834-94-4 |
|---|---|
Fórmula molecular |
C21H32N2+2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20/h11-14,16-19H,3-10,15H2,1-2H3/q+2 |
Clave InChI |
BMVIWORTWYLPEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)



![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)




![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)

